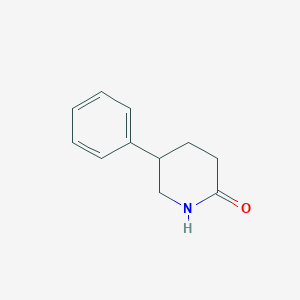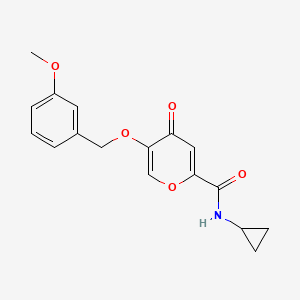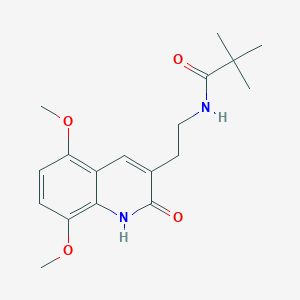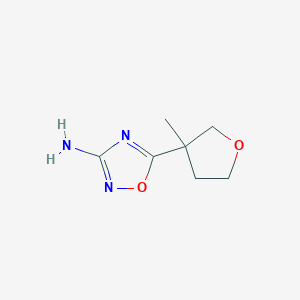
5-Phenylpiperidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpiperidin-2-one is a chemical compound with the CAS Number: 3973-63-5 and a molecular weight of 175.23 . It is primarily used for research and development .
Synthesis Analysis
Piperidines, including 5-Phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 5-Phenylpiperidin-2-one is represented by the linear formula C11H13NO . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 5-Phenylpiperidin-2-one, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Antikonvulsive Aktivität
Piperidin-2-on-Derivate, einschließlich 5-Phenylpiperidin-2-on, wurden auf ihr Potenzial als Antikonvulsiva untersucht . Forscher haben ihre Wirksamkeit mithilfe experimenteller Methoden wie dem Maximalen Elektroschock (MES) und subkutanen Pentylen-tetrazol (scPTZ)-Tests bewertet. Diese Studien zielen darauf ab, Verbindungen zu identifizieren, die Anfälle lindern und die Patientenergebnisse verbessern können.
Biologische Bewertung und Wirkstoffentdeckung
Wissenschaftler bewerten kontinuierlich synthetische und natürliche Piperidine auf ihre biologische Aktivität. Durch die Bewertung ihrer Interaktionen mit biologischen Zielstrukturen (z. B. Rezeptoren, Enzyme) identifizieren Forscher potenzielle Wirkstoffkandidaten. Die Piperidin-Einheit spielt oft eine entscheidende Rolle für die Bindungsaffinität und die pharmakologischen Wirkungen.
Zusammenfassend lässt sich sagen, dass this compound ein breites Spektrum für wissenschaftliche Erkundung bietet, von antikonvulsiven Eigenschaften bis hin zu Anwendungen im Wirkstoffdesign. Sowohl angehende Forscher als auch erfahrene Wissenschaftler können von einem Verständnis seiner vielfältigen Rollen in der pharmazeutischen Forschung profitieren . Wenn Sie weitere Fragen haben oder zusätzliche Details benötigen, können Sie diese gerne stellen! 😊
Wirkmechanismus
Target of Action
5-Phenylpiperidin-2-one is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
Piperidine derivatives represent a key and extensive category of nitrogen bearing heterocyclic compounds .
Result of Action
Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is known that the concentrations of certain compounds can be influenced by a combination of natural and anthropogenic factors .
Zukünftige Richtungen
Piperidines, including 5-Phenylpiperidin-2-one, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
It is known that piperidine derivatives, such as 5-Phenylpiperidin-2-one, play a significant role in the pharmaceutical industry
Cellular Effects
Piperidine derivatives have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects
Molecular Mechanism
Piperidine derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes .
Eigenschaften
IUPAC Name |
5-phenylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJDLYSXYMKTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3973-63-5 |
Source


|
| Record name | 4-Phenyl-delta-valerolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)

![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)







